(1-Ethylcyclobutyl)methanol

Medicinal Chemistry Drug Metabolism Isosteric Replacement

(1-Ethylcyclobutyl)methanol (CAS 255721-49-4) is a functionalized cyclobutane derivative with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. It features a strained four-membered carbocyclic ring with an ethyl substituent at the 1-position and a hydroxymethyl group, placing it within the class of primary cyclobutyl alcohols.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 255721-49-4
Cat. No. B1343807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylcyclobutyl)methanol
CAS255721-49-4
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC1(CCC1)CO
InChIInChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3
InChIKeyMFAVFTVSWZTMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1-Ethylcyclobutyl)methanol (CAS 255721-49-4): A Sterically Defined Cyclobutane Building Block


(1-Ethylcyclobutyl)methanol (CAS 255721-49-4) is a functionalized cyclobutane derivative with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . It features a strained four-membered carbocyclic ring with an ethyl substituent at the 1-position and a hydroxymethyl group, placing it within the class of primary cyclobutyl alcohols . This specific substitution pattern imparts unique steric and conformational constraints that are distinct from simpler cyclobutyl methanols like the unsubstituted cyclobutylmethanol (CAS 4415-82-1) [1]. The compound is primarily utilized as a versatile intermediate in pharmaceutical research and organic synthesis, with its value proposition centering on the ability to introduce this specific steric bulk and ring strain into more complex molecular architectures .

Why (1-Ethylcyclobutyl)methanol (CAS 255721-49-4) Cannot Be Replaced by Simple Cyclobutylmethanol Analogs


Generic substitution with a simpler cyclobutylmethanol is scientifically invalid due to profound differences in steric and electronic properties. The unsubstituted cyclobutylmethanol (CAS 4415-82-1) lacks the 1-ethyl group, which fundamentally alters the molecule's three-dimensional shape and its ability to engage in specific interactions within a target binding site [1]. In medicinal chemistry, the introduction of a cyclobutyl ring is a known strategy for conformationally restricting molecules, but the addition of an ethyl group at the bridgehead position creates a quaternary carbon center, significantly increasing steric bulk and influencing the lipophilicity and metabolic stability of any resulting derivative [2]. Using an unsubstituted analog would remove this specific steric fingerprint, likely resulting in a different pharmacological profile, altered target engagement, and potentially divergent ADME properties [3]. The following quantitative evidence illustrates specific contexts where this differentiation is critical.

Quantitative Differentiation Evidence for (1-Ethylcyclobutyl)methanol (CAS 255721-49-4)


Improved Metabolic Stability via Steric Shielding from 1-Ethyl Cyclobutyl Group

The 1-ethylcyclobutyl group serves as a sterically demanding isostere that enhances metabolic stability. In a comparative analysis of cyclobutyl and trifluoromethyl-cyclobutyl groups as tert-butyl isosteres, the cyclobutyl-containing analogs demonstrated a slightly larger steric size and moderately increased lipophilicity, while preserving the original mode of bioactivity. Critically, in some evaluated cases, these groups enhanced resistance to metabolic clearance [1]. This class-level inference supports that the specific steric bulk of the 1-ethylcyclobutyl group in (1-Ethylcyclobutyl)methanol would similarly shield vulnerable metabolic sites, a key advantage over smaller or less conformationally restricted analogs like cyclobutylmethanol (CAS 4415-82-1).

Medicinal Chemistry Drug Metabolism Isosteric Replacement

Conformational Restriction: Ring Strain as a Design Element

The four-membered cyclobutane ring introduces significant ring strain (~26 kcal/mol) compared to acyclic or larger cyclic systems, which rigidifies the molecule's conformation [1]. This is a well-established principle in medicinal chemistry for pre-organizing ligands into their bioactive conformation. The unsubstituted analog, cyclobutylmethanol (CAS 4415-82-1), shares this core feature. However, the 1-ethyl group in (1-Ethylcyclobutyl)methanol creates a quaternary carbon center at the ring, locking the exocyclic bonds into a fixed orientation. This is a more pronounced conformational constraint than found in simpler cyclobutyl alcohols, where the carbon bearing the hydroxymethyl group has a hydrogen, allowing for greater rotational freedom. This enhanced rigidity can improve binding affinity and selectivity for a biological target [2].

Conformational Analysis Drug Design Structure-Activity Relationship

Lipophilicity Modulation: LogP Comparison to Unsubstituted Analog

The ethyl substituent on (1-Ethylcyclobutyl)methanol significantly increases its lipophilicity compared to the unsubstituted cyclobutylmethanol. The predicted LogP (cLogP) for cyclobutylmethanol (CAS 4415-82-1) is approximately 0.47, while for (1-Ethylcyclobutyl)methanol, it is estimated to be around 1.47 [1][2]. This ~1.0 LogP increase represents a tenfold higher partition coefficient, which will profoundly impact the molecule's behavior in biological systems. In drug discovery, modulating LogP is critical for balancing solubility and permeability, and this predictable, quantifiable difference allows for rational design and procurement decisions.

Physicochemical Properties Lipophilicity ADME Prediction

Optimal Application Scenarios for (1-Ethylcyclobutyl)methanol (CAS 255721-49-4) Based on Evidence


Lead Optimization in Medicinal Chemistry Programs

The quantifiable increase in lipophilicity (Δ LogP ≈ +1.0) and the potential for enhanced metabolic stability make (1-Ethylcyclobutyl)methanol an ideal building block for the late-stage optimization of drug candidates. Its use is supported when a project requires increasing the LogP of a lead series by approximately one unit to improve permeability or target engagement in lipophilic environments [1]. Furthermore, the steric shielding provided by the 1-ethyl group can be leveraged to address specific metabolic liabilities identified in earlier leads [2].

Synthesis of Conformationally Constrained Analogs

This compound is particularly valuable for creating conformationally restricted analogs of biologically active molecules. The high ring strain of the cyclobutane core, combined with the quaternary carbon at the 1-position, offers a high degree of conformational control [1]. This is crucial for studying the bioactive conformation of a ligand or for improving binding affinity by pre-organizing the molecule. Its use is justified when the goal is to synthesize a rigid scaffold to probe or enhance target interactions [2].

Exploration of Novel Chemical Space for Patent Expansion

The specific substitution pattern of (1-Ethylcyclobutyl)methanol represents a distinct chemical space not covered by simpler cyclobutyl alcohols. Using this compound to generate new analogs can be a strategic move to expand a patent estate around a core pharmacophore. The introduction of a 1-ethylcyclobutyl group creates a novel molecular entity with predictable changes in lipophilicity and sterics [1], which can lead to patentable new compositions of matter [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Ethylcyclobutyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.